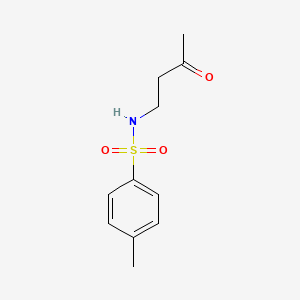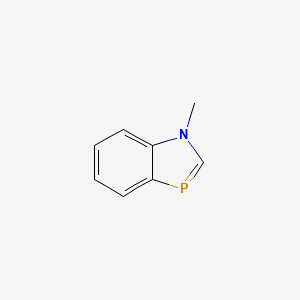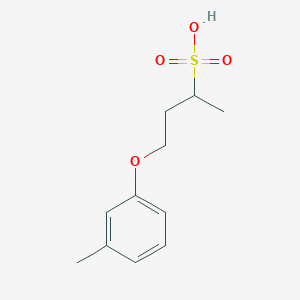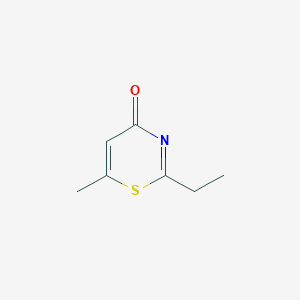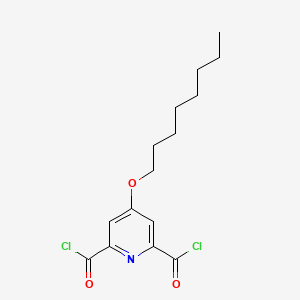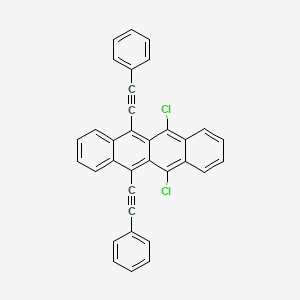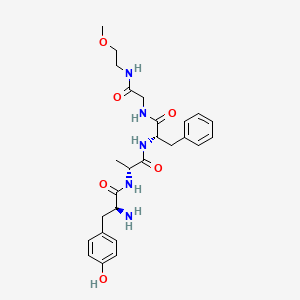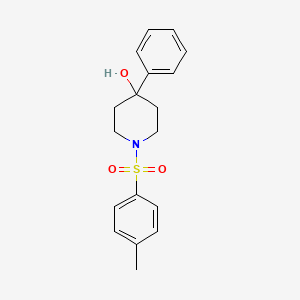
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine is a synthetic organic compound characterized by its complex molecular structure
准备方法
The synthesis of 4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-4-nitrophenol with naphthalen-1-amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis .
化学反应分析
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
科学研究应用
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by modifying protein functions .
相似化合物的比较
4-(2-Chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine can be compared with similar compounds such as:
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride:
(2-Chloro-4-nitrophenoxy)acetic acid: Another related compound with distinct chemical properties and uses.
14S-(2’-chloro-4’-nitrophenoxy)-8R/S,17-epoxy andrographolide: Known for its antiviral properties, this compound highlights the diversity of applications for chloronitrophenoxy derivatives.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
83054-12-0 |
|---|---|
分子式 |
C18H15ClN2O3 |
分子量 |
342.8 g/mol |
IUPAC 名称 |
4-(2-chloro-4-nitrophenoxy)-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C18H15ClN2O3/c1-20(2)16-8-10-17(14-6-4-3-5-13(14)16)24-18-9-7-12(21(22)23)11-15(18)19/h3-11H,1-2H3 |
InChI 键 |
SQBUMHGDNOZMOD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


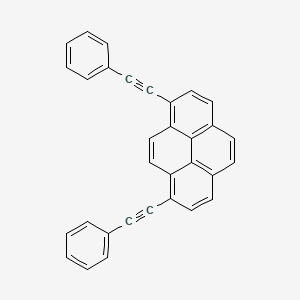
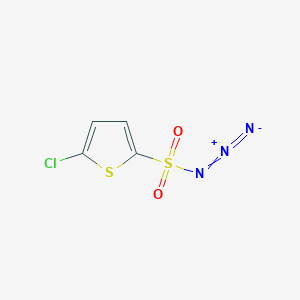
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
